3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propan-1-one
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Overview
Description
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE is a complex heterocyclic compound It features a pyrazole ring substituted with a bromo and two methyl groups, a hexahydropyrrolo[1,2-a]pyrazine ring, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE typically involves multi-step organic reactions. One possible route includes:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 3,5-dimethyl-1H-pyrazole, bromination is carried out using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 4-position.
Construction of the hexahydropyrrolo[1,2-a]pyrazine ring: This can be achieved through a cyclization reaction involving appropriate diamine and diketone precursors under acidic or basic conditions.
Attachment of the propanone moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE: Lacks the bromo substituent, which may affect its reactivity and biological activity.
3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE: Similar structure but with a chloro substituent instead of bromo, potentially altering its chemical properties.
Uniqueness
The presence of the bromo substituent in 3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL-1-PROPANONE makes it unique, as it can participate in specific substitution reactions that other similar compounds cannot. This can lead to the formation of unique derivatives with potentially novel properties.
Properties
Molecular Formula |
C15H23BrN4O |
---|---|
Molecular Weight |
355.27 g/mol |
IUPAC Name |
1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-1-one |
InChI |
InChI=1S/C15H23BrN4O/c1-11-15(16)12(2)20(17-11)7-5-14(21)19-9-8-18-6-3-4-13(18)10-19/h13H,3-10H2,1-2H3 |
InChI Key |
LSNUEYDXMATKRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)N2CCN3CCCC3C2)C)Br |
Origin of Product |
United States |
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